- Iodomethanee-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-10,
Cas no 98-04-4 (Trimethylphenylammonium Iodide)

98-04-4 structure
Nome del prodotto:Trimethylphenylammonium Iodide
Trimethylphenylammonium Iodide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenyltrimethylammonium iodide
- N,N,N-Trimethylanilinium iodide~Trimethyl phenylammonium iodide
- Trimethylphenylammonium iodide
- n,n,n-trimethylaniliniumiodide
- n,n,n-trimethyl-benzenaminiuiodide
- n,n,n-trimethylbenzenaminiumiodide
- n,n-dimethylanilinemethiodide
- phenyltrimethyl-ammoniuiodide
- trimethylanilliniumiodide
- trimethylphenyl-ammoniuiodide
- trimethyl(phenyl)azanium,iodide
- TriMethylsulfoniuM hydroxide solution
- N,N,N-Trimethylanilinium iodide
- Trimethylanilinium iodide
- Trimethylanillinium iodide
- N,N-Dimethylaniline methiodide
- Ammonium, phenyltrimethyl-, iodide
- N,N,N-Trimethylbenzenaminium iodide
- Benzenaminium, N,N,N-trimethyl-, iodide
- 4O888XQ7FP
- Ammonium, trimethylphenyl-, iodide
- Benzenaminium, N,N,N-trimethyl-, iodide (1:1)
- MLS000069658
- SMR000059200
- Trimethylphenylammoniumjodid
- Trim
- Ammonium, trimethylphenyl-, iodide (8CI)
- Benzenaminium, N,N,N-trimethyl-, iodide (9CI)
- Trimethylphenylammonium iodide (6CI)
- N,N,N-Trimethylaniline iodide
- PHT
- AKOS015833269
- CHEMBL1710726
- D91934
- P0246
- HMS3374P05
- DTXSID1021825
- HMS2231J08
- BS-42319
- TRIMETHYL-PHENYL-AMMONIUM, IODIDE
- 98-04-4
- NSC-5047
- WLN: 1K1 & 1 & R & I
- NS00078808
- SCHEMBL238393
- Q27260285
- HY-W009423
- EINECS 202-630-3
- NSC 5047
- AI3-50906
- TrimethylphenylammoniumIodide
- N,N,N-Trimethylbenzaminium iodide (1:1)
- MFCD00011791
- PHENYLTRIMETHYLAMMONIUM IODIDE [MI]
- N,N-Trimethylanilinium iodide
- Benzenaminium,N,N-trimethyl-, iodide
- trimethyl(phenyl)azanium;iodide
- phenyl trimethyl ammonium iodide
- FT-0675634
- NSC5047
- W-100097
- FT-0675633
- CS-W010139
- UNII-4O888XQ7FP
- N,N,NTrimethylbenzenaminium iodide
- Benzenaminium, N,N,Ntrimethyl, iodide
- Ammonium, phenyltrimethyl, iodide
- KKLAORVGAKUOPZ-UHFFFAOYSA-M
- N,N,NTrimethylanilinium iodide
- Benzenaminium, N,N,Ntrimethyl, iodide (1:1)
- iodide of phenyltrimethylammonium
- N,NDimethylaniline methiodide
- Trimethylanilinium Iodide; Phenyltrimethylammonium Iodide; N,N,N-Trimethylanilinium Iodide;
- Ammonium, trimethylphenyl, iodide
- DTXCID301825
- 202-630-3
- Trimethylphenylammonium Iodide
-
- MDL: MFCD00011791
- Inchi: 1S/C9H14N.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1
- Chiave InChI: KKLAORVGAKUOPZ-UHFFFAOYSA-M
- Sorrisi: [I-].[N+](C([H])([H])[H])(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 3916752
Proprietà calcolate
- Massa esatta: 263.01700
- Massa monoisotopica: 263.017
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 95.8
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Superficie polare topologica: 0
Proprietà sperimentali
- Colore/forma: Polvere bianca.
- Densità: 1.4709 (estimate)
- Punto di fusione: 227 ºC
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Coefficiente di ripartizione dell'acqua: Soluble in water and methanol.
- PSA: 0.00000
- LogP: -1.11270
- Sensibilità: Light Sensitive
- FEMA: 2493
- Merck: 7318
- Solubilità: Non determinato
Trimethylphenylammonium Iodide Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Dichiarazione di pericolo: H301+H311+H331-H315-H319
- Dichiarazione di avvertimento: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- Numero di trasporto dei materiali pericolosi:UN2811
- WGK Germania:3
- Codice categoria di pericolo: R36/37/38;R41
- Istruzioni di sicurezza: S26-S36/39-S37/39
- CODICI DEL MARCHIO F FLUKA:3-8
- RTECS:BT2450000
-
Identificazione dei materiali pericolosi:
- PackingGroup:III
- TSCA:Yes
- Termine di sicurezza:6.1
- Condizioni di conservazione:Refrigerator
- Classe di pericolo:6.1
- Gruppo di imballaggio:III
- Frasi di rischio:R36/37/38; R41
Trimethylphenylammonium Iodide Dati doganali
- CODICE SA:2923900090
- Dati doganali:
Codice doganale cinese:
2923900090Panoramica:
292390090 Altri sali quaternari di ammonio e basi quaternarie di ammonio. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
292390090 altri sali e idrossidi quaternari di ammonio. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
Trimethylphenylammonium Iodide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047607-10g |
Trimethylphenylammonium (iodide) |
98-04-4 | 97% | 10g |
¥169.00 | 2024-04-23 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001143-25g |
Trimethylphenylammonium Iodide |
98-04-4 | 99% | 25g |
¥180 | 2024-07-19 | |
TRC | T796640-500mg |
Trimethylphenylammonium Iodide |
98-04-4 | 500mg |
$ 98.00 | 2023-09-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819649-100g |
Trimethylphenylammonium Iodide |
98-04-4 | 99% | 100g |
¥648.00 | 2022-09-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T113597-500g |
Trimethylphenylammonium Iodide |
98-04-4 | 99% | 500g |
¥2399.90 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T89770-25g |
Phenyltrimethylammonium Iodide |
98-04-4 | 99% | 25g |
¥188.0 | 2023-09-06 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0246-25G |
Trimethylphenylammonium Iodide |
98-04-4 | >98.0%(T)(HPLC) | 25g |
¥260.00 | 2024-04-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | NQ365-5g |
Trimethylphenylammonium Iodide |
98-04-4 | 98.0%(LC&T) | 5g |
¥169.0 | 2022-06-10 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14402-500g |
Phenyltrimethylammonium iodide, 99% |
98-04-4 | 99% | 500g |
¥4607.00 | 2023-02-26 | |
TRC | T796640-1000mg |
Trimethylphenylammonium Iodide |
98-04-4 | 1g |
$138.00 | 2023-05-17 |
Trimethylphenylammonium Iodide Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1R:KI, R:CaCO3, S:H2O, heated
2.1R:2,6-Lutidine, S:Me2CO
2.1R:2,6-Lutidine, S:Me2CO
Riferimento
Synthetic Routes 2
Synthetic Routes 3
Condizioni di reazione
1.1
Riferimento
- "Host-guest" binding of a luminescent dinuclear Au(I) complex based on cyclic diphosphine with organic substrates as a reason for luminescence tuneabilityNew Journal of Chemistry, 2016, 40(11), 9853-9861,
Synthetic Routes 4
Synthetic Routes 5
Condizioni di reazione
1.1
Riferimento
- Carbon-13 nuclear magnetic resonance studies of aromatic amine-borane adductsSpectrochimica Acta, 1987, 43A(11), 1331-5,
Synthetic Routes 6
Condizioni di reazione
1.1S:CH2Cl2, rt; 12 h, 50°C
Riferimento
- Transition-Metal-Free Reaction of Aryltrimethylammonium Iodides with Arylzinc ReagentsChemistry - An Asian Journal, 2017, 12(23), 3005-3009,
Synthetic Routes 7
Condizioni di reazione
1.1S:CH2Cl2, rt; 15 h, rt
Riferimento
- Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) PrecatalystsOrganic Letters, 2022, 24(34), 6310-6315,
Synthetic Routes 8
Condizioni di reazione
1.1S:CH2Cl2, rt; overnight, rt
Riferimento
- Sonogashira Cross-Coupling of Aryltrimethylammonium SaltsACS Catalysis, 2019, 9(4), 3730-3736,
Synthetic Routes 9
Condizioni di reazione
1.1
Riferimento
- Organoarsenic compounds with an arsenic-nitrogen double bond. VII. Reaction of triphenylarsazoaryls with iodoalkanesZhurnal Obshchei Khimii, 1987, 57(4), 862-5,
Synthetic Routes 10
Condizioni di reazione
1.1C:K2CO3
2.1C:K2CO3
3.1
2.1C:K2CO3
3.1
Riferimento
- Phase-transfer alkylation with sulfonium saltsSynthesis, 1980, (11), 926-9,
Synthetic Routes 11
Condizioni di reazione
1.1R:K2CO3, S:DMF, rt
2.1S:CH2Cl2, rt
2.1S:CH2Cl2, rt
Riferimento
- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromidesOrganic Chemistry Frontiers, 2021, 8(17), 4865-4870,
Synthetic Routes 12
Condizioni di reazione
1.1S:MeCN, 8 h, 90°C
Riferimento
- Transition-Metal-Free Photoredox Phosphonation of Aryl C-N and C-X Bonds in Aqueous Solvent MixturesACS Sustainable Chemistry & Engineering, 2022, 10(2), 691-695,
Synthetic Routes 13
Condizioni di reazione
1.1R:Et3N, C:10196-18-6, S:DMF, 4 h, rt
1.2S:DMF, 4 d, rt
1.2S:DMF, 4 d, rt
Riferimento
- Functionalized IRMOF-3: an efficient heterogeneous catalyst for the cycloaddition of allyl glycidyl ether and CO2Journal of Nanoscience and Nanotechnology, 2013, 13(3), 2307-2312,
Synthetic Routes 14
Condizioni di reazione
1.1S:MeOH
Riferimento
- The demethylation of some tertiary amine and alkaloid methacetates (MSc Thesis)No pp.; 1967, 1967, , From No pp.,
Synthetic Routes 15
Condizioni di reazione
1.1
Riferimento
- Arylammonium saltsScience of Synthesis, 2007, 31b, 1679-1695,
Synthetic Routes 16
Condizioni di reazione
1.1R:R:KI, S:H2O, heated
2.1R:2,6-Lutidine, S:Me2CO
2.1R:2,6-Lutidine, S:Me2CO
Riferimento
- Iodomethanee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, From e-EROS Encyclopedia of Reagents for Organic Synthesis, No pp. given,
Trimethylphenylammonium Iodide Raw materials
- Bromopentafluorobenzene
- Sulfonium, methyldiphenyl-, perchlorate
- 4-Biphenylcarboxylic acid
- H2ABDC
- Methyl trifluoromethanesulfonate
- 4-Iodoaniline
Trimethylphenylammonium Iodide Preparation Products
Trimethylphenylammonium Iodide Letteratura correlata
-
1. “Host–guest” binding of a luminescent dinuclear Au(i) complex based on cyclic diphosphine with organic substrates as a reason for luminescence tuneabilityNataliya A. Shamsutdinova,Igor D. Strelnik,Elvira I. Musina,Tatyana P. Gerasimova,Sergey A. Katsyuba,Vasily M. Babaev,Dmitry B. Krivolapov,Igor A. Litvinov,Asiya R. Mustafina,Andrey A. Karasik,Oleg G. Sinyashin New J. Chem. 2016 40 9853
-
Daniel Kuo,Bartolome Soberats,K. R. S. Kumar,Masafumi Yoshio,Takahiro Ichikawa,Hiroyuki Ohno,Xiangbing Zeng,Goran Ungar,Takashi Kato Mol. Syst. Des. Eng. 2019 4 342
-
Hai Anh Le Phuong,Levente Cseri,George F. S. Whitehead,Arthur Garforth,Peter Budd,Gyorgy Szekely RSC Adv. 2017 7 53278
-
R. Richarz,P. Krapf,F. Zarrad,E. A. Urusova,B. Neumaier,B. D. Zlatopolskiy Org. Biomol. Chem. 2014 12 8094
-
Hai Anh Le Phuong,Levente Cseri,George F. S. Whitehead,Arthur Garforth,Peter Budd,Gyorgy Szekely RSC Adv. 2017 7 53278
98-04-4 (Trimethylphenylammonium Iodide) Prodotti correlati
- 3102-87-2(2,3,5,6-Tetramethylbenzene-1,4-diamine)
- 5306-96-7(2,3-dimethylbenzene-1,4-diamine)
- 2217-46-1(2,3,5,6-tetramethylaniline)
- 87-59-2(2,3-Dimethylaniline)
- 137-17-7(2,4,5-Trimethylaniline)
- 2217-45-0(2,3,4,5-Tetramethylaniline)
- 2243-30-3(pentamethylaniline)
- 18102-21-1(2, 3, 6-Trimethylaniline)
- 1025932-19-7((3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol)
- 1207021-42-8(2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide)
Fornitori consigliati
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
